

An In-depth Technical Guide to 6-(4-Bromophenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-(4-Bromophenyl)pyridazin-3-ol**

Cat. No.: **B1331702**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical and biological properties of **6-(4-Bromophenyl)pyridazin-3-ol** (CAS Number: 50636-57-2), a heterocyclic compound belonging to the pyridazinone class. While specific experimental data for this compound is limited in publicly available literature, this document consolidates the known information and draws upon data from structurally related analogs to provide a foundational understanding for researchers. The guide covers its basic properties, a general synthetic approach, and discusses the potential biological activities based on the broader class of pyridazinone derivatives, which have shown promise in cardiovascular and oncology research.

Core Properties

6-(4-Bromophenyl)pyridazin-3-ol is a pyridazinone derivative characterized by a bromophenyl substituent at the 6-position. Its fundamental properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	6-(4-bromophenyl)pyridazin-3-ol	
CAS Number	50636-57-2	
Molecular Formula	C ₁₀ H ₇ BrN ₂ O	
Molecular Weight	251.08 g/mol	
Melting Point	248-251 °C	
Purity	95-97% (commercially available)	
Appearance	Not specified (likely a solid at room temperature)	

Safety Information: The compound is associated with the following hazard statements:

- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation

Synthesis and Characterization

While a detailed, step-by-step experimental protocol for the synthesis of **6-(4-Bromophenyl)pyridazin-3-ol** is not readily available in the literature, a general synthetic approach has been described.

General Synthetic Protocol

The synthesis of 6-(4-Bromophenyl)-2H-pyridazin-3-one, which is the tautomeric form of **6-(4-Bromophenyl)pyridazin-3-ol**, can be achieved through the bromination of a precursor. A

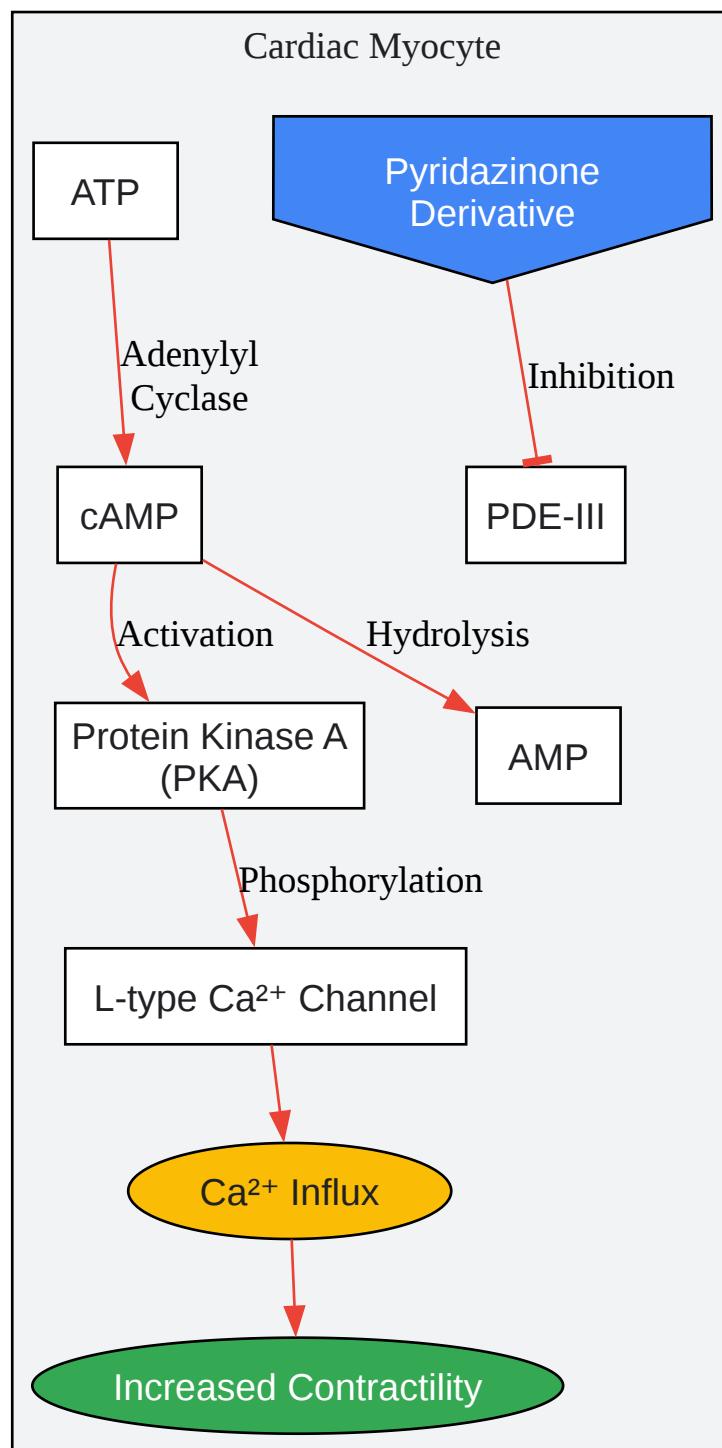
described method involves dissolving the starting material in acetic acid and treating it with bromine at ambient temperature, followed by heating.[\[1\]](#)

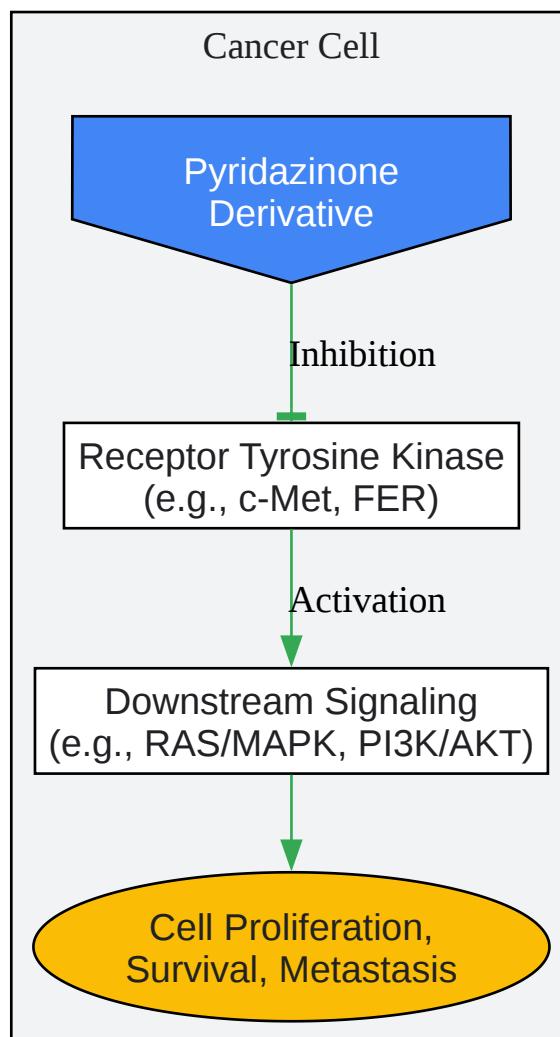
6-Phenyl-2H-pyridazin-3-one

Bromination

6-(4-Bromophenyl)pyridazin-3-ol

Bromine (Br₂)
Acetic Acid (HOAc)





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 6-(4-Bromophenyl)pyridazin-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1331702#6-4-bromophenyl-pyridazin-3-ol-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com